![molecular formula C12H15N3O3S B1253604 (R)-albendazole S-oxide CAS No. 1610590-71-0](/img/structure/B1253604.png)
(R)-albendazole S-oxide
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Overview
Description
(R)-albendazole S-oxide is an albendazole S-oxide. It is an enantiomer of a (S)-albendazole S-oxide.
Scientific Research Applications
Active Enantiomer in Antiparasitic Activities
(R)-Albendazole S-oxide has been identified as the active enantiomer against Taenia solium, a parasite that causes neurocysticercosis (NCC). Studies demonstrate that (R)-Albendazole S-oxide is significantly more effective in suppressing certain parasite activities compared to its counterpart enantiomer, indicating its crucial role in the treatment of NCC. The use of this enantiomer alone may lead to increased efficacy or reduced toxicity in treatments (Paredes et al., 2012).
In Vitro Release in Liposomal Formulations
(R)-Albendazole S-oxide has been encapsulated in nanosize liposomes to formulate controlled release drug delivery systems. Studies on these liposomal formulations report the characteristics like particle size, encapsulation efficiency, and in vitro drug release. The encapsulation aims to enhance the bioavailability and efficacy of albendazole in treating diseases like hydatid cysts (Panwar et al., 2010).
Environmental Impact Studies
The environmental impact of albendazole and its metabolites, including (R)-Albendazole S-oxide, is a subject of research. Studies explore how these compounds affect soil nitrogen transformations and nitrous oxide emissions when excreted through animal urine in grasslands. Such research is essential in understanding the ecological footprint of veterinary anthelmintics (Ren et al., 2022).
Biotransformation Studies
Research on the biotransformation capabilities of certain fungi, such as Rhizomucor pusillus, demonstrates their ability to convert albendazole into its active metabolite, (R)-Albendazole S-oxide, and other novel metabolites. These findings highlight the potential of using microbial fermentation for the eco-friendly production of pharmacologically relevant metabolites (Prasad et al., 2011).
properties
CAS RN |
1610590-71-0 |
---|---|
Product Name |
(R)-albendazole S-oxide |
Molecular Formula |
C12H15N3O3S |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
methyl N-[6-[(R)-propylsulfinyl]-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/t19-/m1/s1 |
InChI Key |
VXTGHWHFYNYFFV-LJQANCHMSA-N |
Isomeric SMILES |
CCC[S@@](=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
SMILES |
CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
Canonical SMILES |
CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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